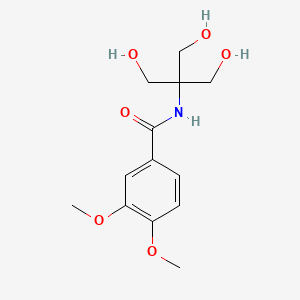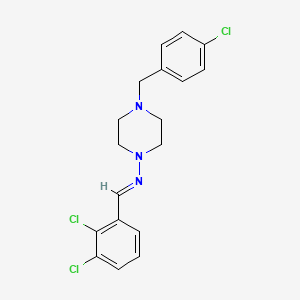![molecular formula C21H20N4O4 B5548365 3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)
3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.14845513 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research in chemical synthesis and structural analysis of quinolone and related compounds offers insights into their potential applications. For instance, studies on compounds like tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provide detailed structural information, highlighting the conformational aspects of such molecules, which is crucial for understanding their chemical behavior and potential interactions in biological systems (Anthal et al., 2018).
Antimicrobial Studies
The antimicrobial properties of quinolone derivatives have been extensively studied, indicating their potential as therapeutic agents. A notable example includes the synthesis of amide derivatives of quinolone, which exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Antidepressant Drug Development
The development of novel antidepressant drugs also utilizes quinolone derivatives. Research on compounds such as 3,4-dihydro-2(1H)-quinolinone derivatives has demonstrated their potential in exhibiting central nervous system-stimulating activity, offering a new avenue for antidepressant drug development (Oshiro et al., 2000).
Hypoxic-Cytotoxic Agents
Quinoxaline derivatives have been synthesized and evaluated for their hypoxic-cytotoxic activities, showing promise as therapeutic agents in hypoxic conditions, such as those found in tumor microenvironments. This research underscores the potential of these compounds in cancer therapy (Ortega et al., 2000).
Anticancer Agents
The exploration of N-methyl-4-(4-methoxyanilino)quinazolines and their derivatives has led to the identification of potent apoptosis inducers, highlighting the quinazoline ring's structural significance in enhancing anticancer activity. This line of research is vital for developing new anticancer agents (Sirisoma et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazine-1-carbonyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-13-11-25(14-6-5-7-15(10-14)29-2)18(26)12-24(13)21(28)19-20(27)23-17-9-4-3-8-16(17)22-19/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDABDLONVIUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3NC2=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B5548291.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
![N-(2-FLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B5548305.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![8-[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548321.png)
![(E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one](/img/structure/B5548324.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)



